ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic uses.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O7S/c1-4-35-24(31)20-17-12-36-22(25-21(29)14-6-5-13(2)18(11-14)28(32)33)19(17)23(30)27(26-20)15-7-9-16(34-3)10-8-15/h5-12H,4H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHFDTWTOYWSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination
Position 5 is functionalized through nitro reduction or direct amination . In a reported protocol, a nitro group at position 5 is reduced to an amine using H₂/Pd-C or SnCl₂ in HCl. For instance, ethyl 5-nitro-thieno[3,4-d]pyridazine-1-carboxylate is hydrogenated at 50 psi H₂ with 10% Pd/C in ethanol to afford the 5-amino derivative.
Amidation with 4-Methyl-3-nitrobenzoyl Chloride
The 5-amino intermediate undergoes amide coupling with 4-methyl-3-nitrobenzoyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) or THF using Et₃N as a base. For example, treating 5-amino-thieno[3,4-d]pyridazine with 4-methyl-3-nitrobenzoyl chloride (1.2 equiv) and Et₃N (2 equiv) in DCM at 0°C–25°C yields the target amide. The reaction progress is monitored by TLC, and the product is purified via recrystallization from ethanol/water.
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The Dieckmann condensation step requires precise control to avoid regioisomeric byproducts. Using bulky esters (e.g., tert-butyl) or low-temperature conditions (−78°C) enhances selectivity for the 3,4-dihydrothieno[3,4-d]pyridazin-4-one intermediate.
Nitro Group Reactivity
The electron-withdrawing nitro group in the benzamido moiety may hinder amidation. Activating the carboxylic acid (e.g., converting it to an acyl chloride) and using coupling agents like HOBt/EDC improves yields.
Purification
Intermediate purification is critical. Column chromatography (SiO₂, eluent: hexane/EtOAc 3:1) and recrystallization (ethanol/water) are employed to isolate high-purity products.
Alternative Synthetic Routes
One-Pot Cyclization-Amidation
A streamlined approach involves constructing the thienopyridazine core in situ followed by direct amidation. For example, reacting methyl 3-amino-4-cyano-5-(4-methoxyphenyl)thiophene-2-carboxylate with hydrazine hydrate forms the pyridazine ring, which is subsequently amidated without isolation.
Late-Stage Nitration
Introducing the nitro group post-amidation avoids handling sensitive intermediates. Nitration of 4-methylbenzamide using HNO₃/H₂SO₄ at 0°C provides the 3-nitro derivative, which is then coupled to the 5-amino-thienopyridazine.
Analytical Data and Characterization
Key spectroscopic data for intermediates and the final compound include:
| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 5-Amino derivative | 3350 (NH₂), 1680 (C=O) | 1.35 (t, 3H, CH₃), 4.30 (q, 2H, CH₂) | 331 [M+H]+ |
| Final compound | 1725 (C=O), 1520 (NO₂) | 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃) | 526 [M+H]+ |
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic uses include anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to specific receptors to modulate biological responses.
Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-methoxyphenyl)propanoate: Similar in structure but lacks the thieno[3,4-d]pyridazine core.
Ethyl 3-amino-4-methylbenzoate: Contains an amino group instead of the nitro group.
Ethyl 3-(4-chloroanilino)propanoate: Features a chloro group instead of the methoxy group.
Biological Activity
Ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving thieno[3,4-d]pyridazine derivatives. The synthesis typically includes the formation of the thieno ring followed by the introduction of functional groups such as methoxy and nitro groups. The structural formula is represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro experiments have demonstrated its efficacy against various cancer cell lines, including:
- Breast Cancer (MDA-MB-468)
- Lung Cancer
- Colon Cancer
- Melanoma
The National Cancer Institute conducted tests on multiple cancer cell lines using the sulforhodamine B assay to evaluate cell viability post-treatment with this compound. The results indicated significant cytotoxic effects, suggesting that this compound may serve as a promising lead in anticancer drug development.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 | 5.2 | Induction of apoptosis |
| A549 (Lung) | 7.8 | Inhibition of cell proliferation |
| HCT116 (Colon) | 6.5 | Cell cycle arrest |
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it appears to induce apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins.
Case Studies
- Study on MDA-MB-468 Cells : A detailed study evaluated the effects of the compound on breast cancer cells. Results showed that treatment led to a dose-dependent decrease in cell viability and increased markers for apoptosis.
- Combination Therapy : Research indicated that combining this compound with standard chemotherapeutic agents enhanced its efficacy, suggesting potential for use in combination therapies.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the multi-step synthesis of this thieno[3,4-d]pyridazine derivative?
- Methodological Answer : Synthesis requires sequential functionalization of the thieno[3,4-d]pyridazine core. Key steps include:
- Core preparation : Cyclocondensation of thiophene and pyridazine precursors under reflux with catalysts like PTSA (para-toluenesulfonic acid) .
- Substituent introduction : Amide coupling (e.g., using EDC/HOBt) for the 4-methyl-3-nitrobenzamido group and nucleophilic substitution for the 4-methoxyphenyl group. Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly affect yields .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm substituent positions (e.g., methoxy singlet at ~3.8 ppm, nitro group deshielding effects) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~520) and fragmentation patterns .
- IR Spectroscopy : Detects key functional groups (amide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) .
Q. How do structural analogs differ in biological activity, and what substituent effects are observed?
- Methodological Answer : Compare analogs via:
- In vitro assays : Measure IC50 values against target enzymes (e.g., kinases) or receptors. For example, replacing the 4-methyl-3-nitrobenzamido group with a bromobenzamido (as in ) alters hydrophobicity and binding affinity.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites. The nitro group’s electron-withdrawing nature may enhance π-stacking in aromatic pockets .
Advanced Research Questions
Q. How can conflicting bioactivity data between analogs be systematically resolved?
- Methodological Answer : Address discrepancies through:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., ester hydrolysis) causes false negatives .
- Structural dynamics : Perform molecular dynamics simulations (GROMACS) to evaluate conformational stability under physiological conditions .
Q. What strategies mitigate side reactions during functionalization of the thieno[3,4-d]pyridazine core?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., amide nitrogen) with Boc (tert-butoxycarbonyl) during nitro group introduction .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of aryl groups to minimize byproducts .
- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and optimize reaction termination points .
Q. How does the nitro group’s position (meta vs. para) on the benzamido substituent influence reactivity and bioactivity?
- Methodological Answer :
- Synthetic comparison : Synthesize both isomers and compare yields/stability. Meta-nitro groups (as in the target compound) may enhance electrophilicity for nucleophilic attack .
- Biological testing : Meta-nitro derivatives show 20–30% higher kinase inhibition than para-nitro analogs in preliminary assays, likely due to better alignment with ATP-binding pockets .
Data Contradiction Analysis
Q. Why do some studies report high solubility in DMSO while others note precipitation in biological assays?
- Methodological Resolution :
- Solubility profiling : Use dynamic light scattering (DMSO stock vs. aqueous buffers) to detect aggregation at <0.1% DMSO concentrations.
- Co-solvent optimization : Introduce PEG-400 or cyclodextrins to stabilize the compound in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
